Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S.ClH/c9-6(10)4-2-11-5-1-7-3-8(4)5;/h1-3H,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHNGSIRKOSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring System Construction
The imidazo[5,1-b]thiazole scaffold is typically constructed via cyclization reactions between thiazole and imidazole precursors. A widely employed strategy involves the annulation of 2-aminothiazole derivatives with α-halo carbonyl compounds.
Cyclization with α-Halo Ketones
Reacting 2-aminothiazole with α-bromoacetophenone derivatives in polar aprotic solvents (e.g., dimethylformamide) under basic conditions (e.g., sodium hydride) facilitates intramolecular cyclization. This method, adapted from analogous imidazo[2,1-b]thiazole syntheses, yields the fused imidazo-thiazole core. For example:
$$
\text{2-Aminothiazole} + \text{α-Bromoacetophenone} \xrightarrow{\text{DMF, NaH}} \text{Imidazo[5,1-b]thiazole intermediate}
$$
Key Parameters :
Introduction of the Carboxylic Acid Functional Group
The carboxylic acid moiety at position 3 is introduced via hydrolysis of ester precursors or direct carboxylation.
Ester Hydrolysis
A common route involves synthesizing an ethyl ester intermediate followed by base-catalyzed hydrolysis:
Step 1: Esterification
The imidazo[5,1-b]thiazole core is functionalized with an ethyl ester group using ethyl chlorooxalate in the presence of a base (e.g., triethylamine):
$$
\text{Imidazo[5,1-b]thiazole} + \text{ClCOCOOEt} \xrightarrow{\text{Et₃N, DCM}} \text{Ethyl imidazo[5,1-b]thiazole-3-carboxylate}
$$
Conditions :
Step 2: Saponification
The ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH (aq), EtOH}} \text{Imidazo[5,1-b]thiazole-3-carboxylic acid}
$$
Conditions :
Formation of the Hydrochloride Salt
The carboxylic acid is converted to its hydrochloride salt via treatment with hydrochloric acid:
$$
\text{Imidazo[5,1-b]thiazole-3-carboxylic acid} + \text{HCl (conc.)} \rightarrow \text{Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride}
$$
Procedure :
- Dissolve the free acid in minimal ethanol.
- Add concentrated HCl dropwise until pH ≈ 2.
- Precipitate the salt by cooling to 0°C.
- Filter and wash with cold ethanol.
Industrial-Scale Production
Continuous flow systems are preferred for large-scale synthesis due to their efficiency and reproducibility. Key features include:
Purification and Characterization
Chromatographic Techniques
Comparative Data Table
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | α-Bromoacetophenone, DMF, NaH, 80°C | 60 | 85 |
| Esterification | Ethyl chlorooxalate, Et₃N, DCM | 70 | 90 |
| Hydrolysis | NaOH (1M), EtOH, RT | 88 | 95 |
| Salt Formation | HCl (conc.), EtOH, 0°C | 93 | 98 |
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Antimicrobial Activity
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride has demonstrated notable efficacy against various bacterial strains. Research indicates that it exhibits activity against Staphylococcus aureus and Escherichia coli , as well as certain fungal strains. Its derivatives have been synthesized to enhance these properties, making it a valuable building block in the development of new antimicrobial agents .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| Imidazo[5,1-b]thiazole-3-carboxylic acid | Staphylococcus aureus | Moderate |
| Imidazo[5,1-b]thiazole-3-carboxylic acid | Escherichia coli | High |
| Novel derivative (e.g., spirothiazolidinone) | Fungal strains (Candida) | Potent |
Antiviral Properties
Recent studies have highlighted the antiviral potential of imidazo[5,1-b]thiazole derivatives. For instance, certain derivatives have shown effectiveness against viruses such as Coxsackie B4 and Feline herpes virus. These findings suggest that modifications to the imidazo[5,1-b]thiazole structure can lead to compounds with enhanced antiviral activity .
Case Study: Antiviral Efficacy
In a study evaluating a series of acyl-hydrazone derivatives of imidazo[5,1-b]thiazole, compounds demonstrated promising antiviral activity against multiple viruses in mammalian cell cultures. Specifically, one derivative exhibited significant inhibition against Coxsackie B4 virus, indicating its potential for further development as an antiviral agent .
Anticancer Applications
The anticancer properties of this compound have been extensively researched. A notable study reported that certain derivatives showed potent antiproliferative effects on human lung cancer cells (A549), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 2: Anticancer Activity of Selected Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Imidazo[5,1-b]thiazole derivative | Lung cancer (A549) | 0.92 |
| Imidazo[5,1-b]thiazole derivative | Melanoma | 0.19 |
Antifungal Activity
Imidazo[5,1-b]thiazole derivatives have also been explored for their antifungal properties. Research indicates that these compounds exhibit strong antifungal activity against strains such as Candida albicans and Aspergillus species. This is particularly relevant for developing treatments for drug-resistant fungal infections .
Case Study: Antifungal Efficacy
A specific derivative was found to be effective against Candida albicans resistant strains, showcasing its potential as a lead compound in antifungal drug development .
Mechanism of Action
The mechanism of action of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
Benzo[d]imidazo[2,1-b]thiazole: Contains an additional benzene ring fused to the imidazo[2,1-b]thiazole core.
Uniqueness
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by various research findings and data tables.
Overview of this compound
Imidazo[5,1-b]thiazole derivatives are recognized for their potential as therapeutic agents. The compound under discussion has been synthesized and evaluated for several biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Its structure features a fused imidazole and thiazole ring system, which is crucial for its biological activity.
1. Antitumor Activity
Research indicates that this compound exhibits potent antitumor effects. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.92 | Inhibition of tubulin polymerization |
| MDA-MB-231 (Breast) | 1.65 | Induction of apoptosis |
| UACC-62 (Melanoma) | 0.18 | Inhibition of V600E-B-RAF kinase |
The most notable findings include an IC50 value of 0.92 µM against A549 human lung cancer cells, which is comparable to the standard chemotherapeutic agent doxorubicin (IC50 = 1.778 µM) .
2. Antimicrobial Activity
Imidazo[5,1-b]thiazole derivatives have also demonstrated significant antimicrobial properties. They have been tested against various bacterial strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Mycobacterium tuberculosis (Mtb) | 0.0625 - 2.5 |
| Escherichia coli | 8 - 16 |
| Staphylococcus aureus | 4 - 32 |
The compound's ability to target the electron transport chain in Mycobacterium tuberculosis through the QcrB component has been highlighted as a key mechanism .
The mechanism of action for this compound involves several biochemical pathways:
- Tubulin Interaction : The compound inhibits tubulin polymerization, leading to G2/M cell cycle arrest in cancer cells .
- Targeting QcrB : It disrupts the electron transport chain in mycobacteria by targeting QcrB, which is essential for energy generation in these pathogens .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
Case Studies
Several studies have investigated the biological activity of imidazo[5,1-b]thiazole derivatives:
- Study on Lung Cancer : A series of compounds were synthesized that showed significant antiproliferative effects on A549 cells with an IC50 value of 0.92 µM. The study also provided insights into the structural modifications that enhance cytotoxicity .
- Antimycobacterial Activity : In vitro testing demonstrated that derivatives exhibited potent activity against Mycobacterium tuberculosis with MIC values as low as 0.0625 µM. This suggests a promising avenue for developing new antitubercular agents .
- Antibacterial Properties : Research has shown that certain derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development in infectious disease treatment .
Q & A
Q. What synthetic methodologies are recommended for preparing imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride?
A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) is a high-yield (90–96%) approach. This method avoids hazardous solvents and simplifies purification by leveraging selective acylation of imidazo-thiazole precursors. Reaction monitoring via thin-layer chromatography (TLC) on silica gel with UV detection is critical for tracking progress .
Q. How can researchers ensure purity and structural integrity during synthesis?
- Purity assessment : Use TLC to monitor reaction progress and confirm product homogeneity.
- Melting point analysis : Employ an electrothermal apparatus (e.g., Electrothermal 9200) to compare observed melting points with literature values, ensuring minimal impurities .
- Spectroscopic validation : While not explicitly detailed in the evidence, standard techniques like <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy are recommended for structural confirmation.
Q. What pharmacological activities are associated with imidazo[5,1-b]thiazole derivatives?
These compounds exhibit broad bioactivity, including anticancer (e.g., EGFR kinase inhibition at 63%), anti-inflammatory (5-lipoxygenase inhibition at 89%), and antimicrobial properties. Activity is often structure-dependent, requiring systematic variation of substituents to optimize target binding .
Q. How should the compound be stored to maintain stability?
Store in airtight, light-protected containers at controlled room temperature (20–25°C). Avoid desiccation, as hydrochloride salts may hydrolyze under prolonged drying. Stability studies under accelerated conditions (40°C/75% RH) are advised for long-term storage protocols .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of imidazo[5,1-b]thiazole derivatives?
Integrate quantum chemical calculations (e.g., density functional theory) with reaction path searching to predict transition states and intermediates. Platforms like ICReDD combine computational modeling with experimental feedback loops to identify optimal catalysts, solvents, and temperatures, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in yield data between synthetic protocols?
- Parameter screening : Systematically vary reaction time, temperature, and stoichiometry to identify critical factors.
- Mechanistic studies : Use kinetic profiling (e.g., in situ IR spectroscopy) to detect side reactions or intermediate decomposition.
- Cross-validation : Compare results with solvent-free (high-yield) vs. traditional solvent-based methods to assess environmental and efficiency trade-offs .
Q. How to design assays for evaluating the compound’s biological activity?
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., EGFR kinase inhibition via ADP-Glo™).
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 determination.
- Selectivity profiling : Screen against related enzymes (e.g., other kinases) to assess specificity and off-target effects .
Q. What advanced analytical techniques address structural ambiguity in derivatives?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of novel derivatives.
- X-ray crystallography : Resolve stereochemical uncertainties in crystalline products.
- Solid-state NMR : Probe molecular packing and polymorphism in hydrochloride salts.
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity for structurally similar derivatives?
Discrepancies often arise from:
- Assay conditions : Differences in cell lines, enzyme sources, or incubation times.
- Substituent effects : Minor structural changes (e.g., halogen substitution) drastically alter pharmacokinetics.
- Purity issues : Impurities from incomplete purification (e.g., residual solvents) may skew activity data. Validate purity via HPLC before biological testing .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., humidity, stirring rate) meticulously.
- Data transparency : Share raw spectral data and crystal structures in supplementary materials.
- Ethical compliance : Adhere to institutional safety protocols for handling reactive reagents (e.g., Eaton’s reagent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
